1H-Pyrrolo[3,2-b]pyridin-6-ol
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Overview
Description
1H-Pyrrolo[3,2-b]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H6N2O.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 1-acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate and potassium carbonate in methanol and water can be stirred at room temperature for 12 hours to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Substitution: Common reagents such as methyl iodide can be used in substitution reactions to introduce different functional groups into the molecule.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridin-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-6-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in tumor growth and progression . The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridin-6-ol can be compared with other similar compounds, such as:
- 1H-Pyrrolo[2,3-b]pyridin-4-ol
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
- Furo[3,2-b]pyridin-6-ol
These compounds share a similar core structure but differ in their functional groups and biological activities. The unique properties of this compound, such as its specific interactions with molecular targets, set it apart from its analogs.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-5-3-7-6(9-4-5)1-2-8-7/h1-4,8,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBPBVINIWDVDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640153 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-35-4 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[3,2-b]pyridin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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